(R)-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxycarbonylamino group and a methoxy-phenyl group attached to a butyric acid backbone. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in various reactions.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid has potential applications in drug development. Its unique structure and chiral properties make it a candidate for the design of new pharmaceuticals with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonylamino and methoxy-phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxy-phenyl group but lacks the chiral butyric acid backbone.
Phenoxy acetamide derivatives: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
®-2-Methoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid is unique due to its chiral nature and the specific arrangement of its functional groups. This uniqueness makes it valuable for studying stereochemical effects and for applications in drug development and other fields.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-3-9(4-7-10)5-8-11(12(15)16)14-13(17)19-2/h3-4,6-7,11H,5,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
NFDQIRISWSKWEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.